molecular formula CH2BrI B1195271 Bromoiodomethane CAS No. 557-68-6

Bromoiodomethane

Cat. No. B1195271
CAS RN: 557-68-6
M. Wt: 220.84 g/mol
InChI Key: TUDWMIUPYRKEFN-UHFFFAOYSA-N
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Description

Bromoiodomethane is a halomethane with the formula BrCH2I . It is a colorless liquid, although older samples appear yellow . The compound has been investigated as a reagent for cyclopropanation by the Simmons-Smith reaction, but diiodomethane and chloroiodomethane are preferred .


Synthesis Analysis

The synthesis of Bromoiodomethane has been studied in the context of photodissociation dynamics . The compound has been investigated at the maximum of the first A and second A′ absorption bands, at 266 and 210 nm excitation wavelengths, respectively .


Molecular Structure Analysis

The molecular weight of Bromoiodomethane is 220.835 . The IUPAC Standard InChI is InChI=1S/CH2BrI/c2-1-3/h1H2 . The structure is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The photodissociation dynamics of Bromoiodomethane have been investigated . The results indicate that in the A-band, direct dissociation through the 5A′ excited state leads to the I (2 P 3/2) channel while I* (2 P 1/2) atoms are produced via the 5A′ → 4A′/4A′′ nonadiabatic crossing .


Physical And Chemical Properties Analysis

Bromoiodomethane is a colorless liquid with a density of 2.93 g/mL . It has a melting point of 1°C and a boiling point of 138 to 141°C . The refractive index (nD) is 1.6382 .

Scientific Research Applications

Photodissociation Dynamics

Bromoiodomethane has been extensively studied for its photodissociation dynamics. Researchers have investigated the behavior of CH2BrI when it absorbs light at specific wavelengths, leading to the breaking of chemical bonds. This process is crucial for understanding the fundamental aspects of photochemistry and has implications for atmospheric chemistry, where photodissociation plays a significant role in the degradation of various compounds .

Simmons-Smith Cyclopropanation

In organic synthesis, Bromoiodomethane is a potential reagent for cyclopropanation reactions, particularly in the Simmons-Smith reaction. Although diiodomethane and chloroiodomethane are more commonly used, Bromoiodomethane offers an alternative pathway for introducing cyclopropane rings into organic molecules, which are valuable structures in medicinal chemistry .

Marine Phytoplankton Studies

Bromoiodomethane occurs naturally as a result of microbial action, especially from marine phytoplankton. It is of interest in environmental studies to understand the biogeochemical cycles of halogenated compounds and their impact on climate change. The emissions of Bromoiodomethane from marine sources contribute to atmospheric chemistry and potentially to ozone layer dynamics .

Carbene Chemistry

As a reactant in carbene insertion reactions, Bromoiodomethane is used to generate carbenes, which are highly reactive intermediates in organic chemistry. These carbenes can insert into various substrates, leading to the formation of new chemical bonds and the synthesis of complex molecules .

Infrared Spectroscopy

Bromoiodomethane’s spectrum has been recorded and analyzed using infrared spectroscopy. This data is valuable for researchers studying the compound’s molecular vibrations and interactions with other molecules. It serves as a reference for identifying and quantifying Bromoiodomethane in various environments .

Photoisomerization Reactions

The compound has been observed to undergo photoisomerization reactions upon excitation in the solution phase. This reaction is significant for understanding the behavior of halogenated methanes under light exposure and has implications for the development of photoresponsive materials .

Safety and Hazards

Bromoiodomethane is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

bromo(iodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2BrI/c2-1-3/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDWMIUPYRKEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204233
Record name Methane, bromoiodo-
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Molecular Weight

220.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

557-68-6
Record name Bromoiodomethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=557-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methane, bromoiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methane, bromoiodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromoiodomethane
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